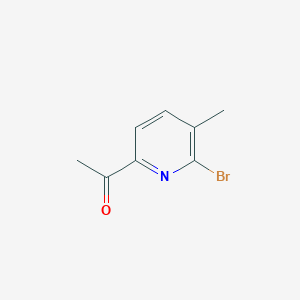
1-(6-Bromo-5-methylpyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-5-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position of the pyridine ring, along with an ethanone group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-5-methylpyridin-2-yl)ethanone typically involves the bromination of 5-methyl-2-pyridyl ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Bromo-5-methylpyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-(6-Bromo-5-methylpyridin-2-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-5-methylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and ethanone group can participate in electrophilic or nucleophilic interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets involved are subject to ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Chloro-5-methylpyridin-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(6-Fluoro-5-methylpyridin-2-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.
1-(6-Iodo-5-methylpyridin-2-yl)ethanone: Similar structure but with an iodine atom instead of bromine
Uniqueness
1-(6-Bromo-5-methylpyridin-2-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Propiedades
Número CAS |
1256834-14-6 |
|---|---|
Fórmula molecular |
C8H8BrNO |
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
1-(6-bromo-5-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-4-7(6(2)11)10-8(5)9/h3-4H,1-2H3 |
Clave InChI |
AGUMKKNZBWTRFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1)C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)


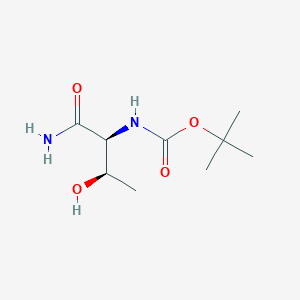
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11888254.png)
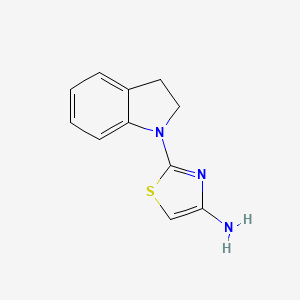
![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11888257.png)

![10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11888269.png)
![3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11888272.png)

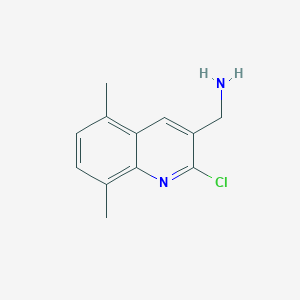
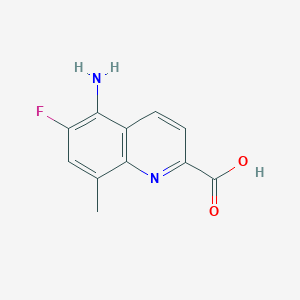
![(R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one](/img/structure/B11888286.png)
